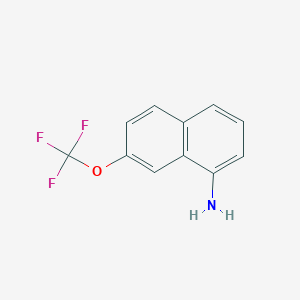
1-Amino-7-(trifluoromethoxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-7-(trifluoromethoxy)naphthalene is an organic compound with the molecular formula C11H8F3NO and a molecular weight of 227.18 g/mol It is characterized by the presence of an amino group (-NH2) and a trifluoromethoxy group (-OCF3) attached to a naphthalene ring
Preparation Methods
The synthesis of 1-Amino-7-(trifluoromethoxy)naphthalene typically involves the following steps:
Nitration: The naphthalene ring is nitrated to introduce a nitro group (-NO2) at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Trifluoromethoxylation: The trifluoromethoxy group is introduced using reagents like trifluoromethanol (CF3OH) under specific reaction conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Amino-7-(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso (-NO) or nitro (-NO2) derivatives using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form corresponding amines or other reduced products using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acids, bases, and various solvents. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-7-(trifluoromethoxy)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-7-(trifluoromethoxy)naphthalene involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The amino group can form hydrogen bonds, while the trifluoromethoxy group can influence the compound’s lipophilicity and electronic properties. These interactions can modulate biological pathways and lead to specific effects .
Comparison with Similar Compounds
1-Amino-7-(trifluoromethoxy)naphthalene can be compared with other similar compounds, such as:
- 1-Amino-4-(trifluoromethoxy)naphthalene
- 1-Amino-7-methoxynaphthalene
- 1-Amino-7-(trifluoromethyl)naphthalene
These compounds share structural similarities but differ in the position or nature of the substituents. The unique combination of the amino and trifluoromethoxy groups in this compound imparts distinct chemical and physical properties, making it valuable for specific applications .
Properties
Molecular Formula |
C11H8F3NO |
|---|---|
Molecular Weight |
227.18 g/mol |
IUPAC Name |
7-(trifluoromethoxy)naphthalen-1-amine |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)16-8-5-4-7-2-1-3-10(15)9(7)6-8/h1-6H,15H2 |
InChI Key |
BCSXPWAGGVDVQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)OC(F)(F)F)C(=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


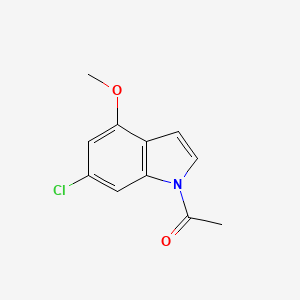



![3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11880478.png)

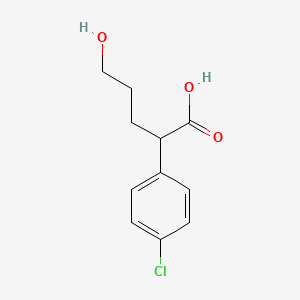
![3-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-1-ol](/img/structure/B11880514.png)
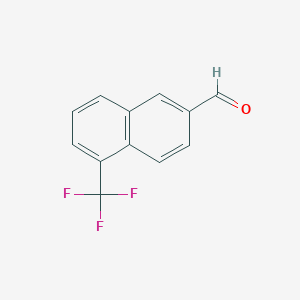

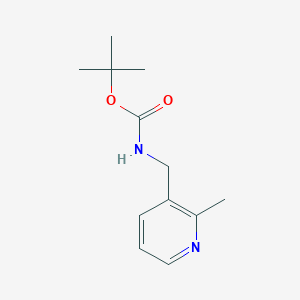


![7,9-Dimethyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11880547.png)
